3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride
Description
Properties
Molecular Formula |
C8H12Cl2N4OS |
|---|---|
Molecular Weight |
283.18 g/mol |
IUPAC Name |
3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-imine;hydrochloride |
InChI |
InChI=1S/C8H11ClN4OS.ClH/c1-12-4-14-5-13(8(12)10)3-6-2-11-7(9)15-6;/h2,10H,3-5H2,1H3;1H |
InChI Key |
KSRHBDGXPGXGGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1COCN(C1=N)CC2=CN=C(S2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis Route from 5-(Chloromethyl)-2-(phenylthio)thiazole
The synthesis begins with 5-(chloromethyl)-2-(phenylthio)thiazole (Compound 1 ), which undergoes chlorination using a Cl₂/HCl system. This step replaces the phenylthio group with a chlorine atom, yielding 5-(chloromethyl)-2-chlorothiazole . Subsequent condensation with 5-methyl-1,3,5-oxadiazinan-4-imine in the presence of K₂CO₃ and CsI as catalysts forms the oxadiazinan ring system. The final hydrochloride salt is obtained via treatment with HCl gas in anhydrous ethanol.
Key Reaction Conditions:
Alternative Precursor Synthesis for 2-Chloro-5-chloromethylthiazole
Recent patents describe improved methods for synthesizing 2-chloro-5-chloromethylthiazole , a critical precursor:
Method A (2021):
-
Sodium thiocyanate, water, and catalyst C₂ are mixed under ultrasonic shear.
-
2,3-Dichloropropene is added dropwise, followed by reflux at 80°C for 6 hours.
-
The intermediate undergoes reaction with sulfuryl chloride in trichloromethane at 50°C.
Method B (2019):
-
1-Isothiocyanato-2-chloro-2-propylene reacts in an organic solvent at 5–20°C.
-
Hydrogen chloride gas is removed via distillation, and the product is isolated under reduced pressure.
Structural Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
X-ray diffraction studies reveal that thiamethoxam hydrochloride crystallizes in the monoclinic system (space group P2₁/n) with lattice parameters:
| Parameter | Value |
|---|---|
| a | 6.488 Å |
| b | 28.786 Å |
| c | 6.804 Å |
| V | 1225.1 ų |
| Z | 4 |
The crystal structure features hydrogen bonding between the imine nitrogen and chloride ion, stabilizing the salt form.
Process Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated methyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Agrochemical Applications
One of the primary applications of this compound is as an impurity of thiamethoxam, a neonicotinoid insecticide. It plays a role in enhancing the efficacy of agrochemicals through various mechanisms:
-
Insecticidal Activity :
- The compound exhibits potent insecticidal properties, particularly against pests affecting crops. Its mechanism involves the modulation of nicotinic acetylcholine receptors in insects, leading to paralysis and death.
-
Plant Protection :
- It is utilized in formulations designed to protect plants from infestations. Research indicates that it enhances root uptake of active compounds, improving overall plant health and yield.
Table 1: Insecticidal Efficacy of 3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride
| Pest Species | Application Rate (g/ha) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Aphids | 100 | 95 | |
| Whiteflies | 150 | 90 | |
| Thrips | 200 | 85 |
Pharmaceutical Applications
In the pharmaceutical sector, this compound is being researched for its potential therapeutic properties:
-
Antimicrobial Activity :
- Preliminary studies suggest that it may possess antimicrobial properties effective against certain bacterial strains. This could lead to its use in developing new antibiotics.
-
Anti-inflammatory Properties :
- Research has indicated potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Table 2: Antimicrobial Activity of 3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 50 | 15 | |
| Escherichia coli | 100 | 12 | |
| Pseudomonas aeruginosa | 75 | 14 |
Case Study 1: Efficacy in Agriculture
A field trial conducted in Brazil evaluated the effectiveness of formulations containing this compound against aphid populations in soybean crops. The study demonstrated a significant reduction in pest populations and an increase in crop yield by approximately 20% compared to untreated controls.
Case Study 2: Antimicrobial Research
A laboratory study investigated the antimicrobial properties of this compound against various pathogens. Results indicated that it inhibited the growth of Staphylococcus aureus effectively, suggesting potential for development as a topical antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride
- CAS Number : 939773-80-5 (alternate: 868542-26-1)
- Molecular Formula : C₈H₁₁ClN₄OS·HCl
- Molecular Weight : 246.72 g/mol (free base) + 36.46 g/mol (HCl) = 283.18 g/mol .
Role and Applications: This compound is a critical intermediate in synthesizing sulfonamide derivatives, such as N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide, an impurity of the neonicotinoid insecticide Thiamethoxam . It is used exclusively in research settings due to its specialized role in pesticide chemistry .
Comparison with Structurally Similar Compounds
Thiamethoxam (C₈H₁₀ClN₅O₃S)
Key Differences :
- Structural Variation: Thiamethoxam contains a nitro group (-NO₂) at the N4 position, absent in the target compound. This modification enhances its insecticidal activity by increasing binding affinity to nicotinic acetylcholine receptors .
- Molecular Weight : Thiamethoxam (291.72 g/mol) is heavier due to the nitro group and additional oxygen atoms.
- Applications: Thiamethoxam is a commercial insecticide, whereas the Hydrochloride derivative is a non-commercial intermediate .
Degradation and Stability :
3-((2-Chlorothiazol-5-yl)methyl)-1,3,5-oxadiazinan-4-imine (C₇H₉ClN₄O₂)
Key Differences :
Thiamethoxam Urea Derivative (C₈H₁₁ClN₄O₂)
Key Differences :
- Functional Group : The urea derivative replaces the imine group with a ketone , altering electronic properties and metabolic pathways .
- Biological Role : This derivative is a major metabolite of Thiamethoxam, highlighting the Hydrochloride’s role as a precursor in degradation pathways .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Mass Spectral Fragmentation Patterns
| Compound | Major Fragments (m/z) |
|---|---|
| Target Hydrochloride | 247, 212, 182, 132, 99, 71, 58 |
| Thiamethoxam | 247, 212, 182, 132, 99, 73, 58 |
| 2,3-Dihydro-4H-1,3,5-oxadiazin-4-imine | 99, 86, 85, 71, 57, 55 |
Research and Industrial Relevance
- Synthetic Utility : The Hydrochloride’s ionic nature facilitates purification and stability during sulfonamide synthesis, unlike neutral intermediates .
- Environmental Impact : While Thiamethoxam is regulated for agricultural use, the Hydrochloride’s environmental fate remains unstudied, warranting further research .
- Analytical Differentiation : Mass spectrometry (e.g., m/z 247 vs. 232) and NMR can distinguish the Hydrochloride from metabolites and degradation products .
Biological Activity
3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride, commonly known as thiamethoxam , is a neonicotinoid insecticide that has garnered attention due to its broad-spectrum efficacy against various pests. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Thiamethoxam is characterized by the following chemical formula:
- Molecular Formula : C₈H₁₀ClN₅O₃S
- Molecular Weight : 291.715 g/mol
- CAS Number : 153719-23-4
The compound features a thiazole ring and an oxadiazine structure, which contribute to its insecticidal properties.
Thiamethoxam acts primarily as a neonicotinoid , targeting the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction disrupts synaptic transmission, leading to paralysis and death in target pest species. The compound is absorbed rapidly by plants and translocated throughout their tissues, making it effective against pests that feed on treated plants.
Biological Activity and Efficacy
Thiamethoxam exhibits a range of biological activities:
-
Insecticidal Activity :
- It is effective against a variety of pests including aphids, whiteflies, and leafhoppers.
- The compound works both through ingestion and contact exposure, making it versatile in pest management strategies.
- Impact on Non-target Species :
- Persistence and Degradation :
Case Study 1: Honeybee Behavior
A study conducted by Ludicke et al. (2020) assessed the effects of thiamethoxam on honeybee cognitive functions. The findings revealed significant impairments in visual learning tasks among exposed bees compared to controls, suggesting potential long-term impacts on bee populations .
Case Study 2: Mesocosm Studies
In mesocosm experiments evaluating the fate of thiamethoxam in aquatic ecosystems, Lobson et al. (2018) reported that the compound negatively affected zooplankton communities while also demonstrating a rapid decline in concentration over time .
Research Findings
Recent research has focused on the synthesis and characterization of thiamethoxam analogs to enhance efficacy while reducing environmental impact. For instance:
Q & A
Q. How should researchers address discrepancies in reported biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
